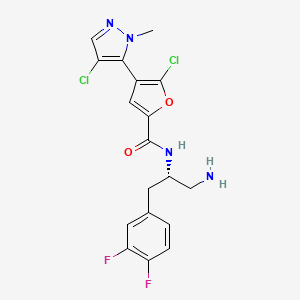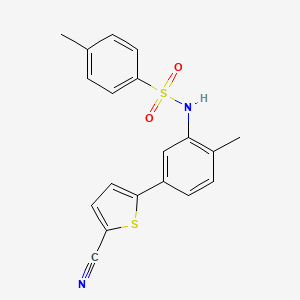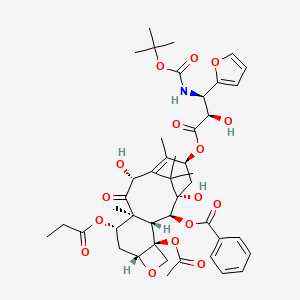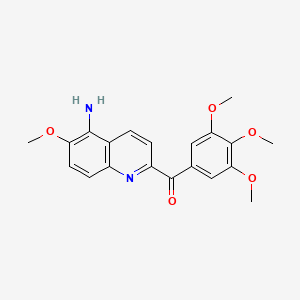![molecular formula C19H16F2N8 B612208 Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-](/img/structure/B612208.png)
Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-
Descripción general
Descripción
PF-04880594 es un inhibidor potente y selectivo de las quinasas RAF, específicamente dirigido a las formas silvestres y mutantes de BRAF y CRAF . Este compuesto ha mostrado una actividad antitumoral significativa, particularmente en modelos de xenotrasplantes de melanoma con mutación de BRAF . Se utiliza principalmente en la investigación científica para estudiar la vía de señalización RAF/MEK/ERK, que juega un papel crucial en la proliferación y supervivencia celular .
Aplicaciones Científicas De Investigación
PF-04880594 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
PF-04880594 ejerce sus efectos inhibiendo las quinasas RAF, que son componentes cruciales de la vía de señalización RAF/MEK/ERK . Esta vía participa en la regulación de la proliferación, diferenciación y supervivencia celular. Al inhibir las quinasas RAF, PF-04880594 evita la activación de las moléculas de señalización aguas abajo, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas . El compuesto se dirige específicamente a las formas silvestres y mutantes de BRAF y CRAF, lo que lo hace efectivo contra varios tipos de cáncer .
Análisis Bioquímico
Biochemical Properties
PF-04880594 plays a significant role in biochemical reactions by inhibiting the RAF protein kinase, a component of the RAS/RAF/MEK/ERK signaling pathway . It interacts with both wild-type and mutant BRAF and CRAF . The nature of these interactions involves the inhibition of kinase activity, which is crucial for normal cell proliferation and survival .
Cellular Effects
PF-04880594 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RAF, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . Specifically, PF-04880594 induces ERK phosphorylation and stimulates the release of the inflammatory cytokine interleukin 8 (IL-8) in HL-60 cells .
Molecular Mechanism
The molecular mechanism of action of PF-04880594 involves its binding interactions with RAF, leading to the inhibition of RAF kinase activity . This results in changes in gene expression and affects the RAS/RAF/MEK/ERK signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, PF-04880594 has been observed to induce ERK phosphorylation and BRAF-CRAF dimerization in multiple epithelial tissues in mice . These effects can be attenuated by the MEK inhibitor PD0325901 .
Dosage Effects in Animal Models
In animal models, the effects of PF-04880594 vary with different dosages . At a dosage of 10 mg/kg, PF-04880594 induces epithelial hyperplasia, which is prevented by the MEK inhibitor PD0325901 .
Metabolic Pathways
The metabolic pathways involving PF-04880594 are primarily related to the RAS/RAF/MEK/ERK signaling pathway . It interacts with RAF, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
It is known that PF-04880594 can induce RAF dimerization in epithelial tissues .
Subcellular Localization
Given its role as a RAF inhibitor, it is likely to be localized in the cytoplasm where RAF proteins are typically found .
Métodos De Preparación
La síntesis de PF-04880594 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales específicos. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad exclusiva y no se divulgan públicamente. Se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran derivados de pirimidina y pirazol . Los métodos de producción industrial también son propiedad exclusiva, pero generalmente implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
PF-04880594 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que potencialmente altera la actividad del compuesto.
Sustitución: PF-04880594 puede sufrir reacciones de sustitución, donde átomos o grupos específicos se reemplazan por otros.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
PF-04880594 es único en su potente e inhibitoria selectiva de las formas silvestres y mutantes de BRAF y CRAF . Los compuestos similares incluyen:
Vemurafenib: Otro inhibidor de RAF que se dirige específicamente a las mutaciones de BRAF V600E.
Dabrafenib: Un inhibidor selectivo de las mutaciones de BRAF V600E y V600K.
Sorafenib: Un inhibidor de múltiples quinasas que se dirige a las quinasas RAF, así como a otras quinasas involucradas en el crecimiento tumoral y la angiogénesis.
En comparación con estos compuestos, PF-04880594 ofrece un rango más amplio de inhibición, dirigido tanto a las formas silvestres como a las mutantes de BRAF y CRAF .
Propiedades
IUPAC Name |
3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-4-yl]pyrimidin-2-yl]amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N8/c20-16(21)11-29-10-14(15-3-7-25-19(27-15)24-5-1-4-22)17(28-29)13-8-12-2-6-23-18(12)26-9-13/h2-3,6-10,16H,1,5,11H2,(H,23,26)(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYMVDKBZONUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B612134.png)



![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

![6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole](/img/structure/B612146.png)


![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)
